

Structural analysis of the XP-59A's all-metal construction

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Structural Analysis of the XP-59A's All-Metal Construction

For Researchers and Aerospace Professionals

This technical guide provides a detailed examination of the structural design, materials, and analysis of the Bell **XP-59**A Airacomet, the first jet-powered aircraft developed in the United States. The document focuses on the aircraft's pioneering all-metal construction, offering insights into the engineering practices of the early jet age.

Overall Structural Philosophy

The design of the **XP-59**A was fundamentally conservative, a deliberate choice by Bell Aircraft engineers who had limited performance data for the novel General Electric Type I-A turbojet engines.[1] The primary structural concept was an all-metal, stressed-skin semi-monocoque airframe, which was a conventional and well-understood approach for high-performance aircraft of the World War II era.[2][3] This methodology ensures that the aircraft's skin, in addition to providing an aerodynamic shape, carries a significant portion of the flight loads, primarily shear and torsion, in conjunction with an internal framework of frames, longerons, and stringers.[4] Production models, designated P-59A and P-59B, featured a strengthened fuselage structure and all-metal control surfaces, an evolution from the fabric-covered surfaces of the initial prototypes.[4]

Fuselage Structure



The **XP-59**A fuselage employed a hybrid monocoque construction and was fabricated in two primary sections to facilitate manufacturing and assembly.

- Forward Section: This section, encompassing the nose, pressurized cockpit, and armament bay, was a semi-monocoque structure. It consisted of vertical frames (bulkheads) and longitudinal stringers that reinforced the stressed aluminum alloy skin. This design provided the necessary rigidity to support the cockpit pressurization, the nose tricycle landing gear, and the considerable recoil forces from the planned armament of 37mm cannons.
- Aft Section: The rear fuselage was a pure monocoque design, relying almost entirely on its stressed skin to carry torsional and shear loads, with fewer internal stiffening elements compared to the forward section. This method provides a high strength-to-weight ratio, which is critical for aircraft performance.

The fuselage featured an oval cross-section and was assembled using flush riveting to minimize aerodynamic drag.

Wing and Empennage Structure

The wing was a cantilever, mid-mounted, laminar-flow design, reflecting the era's focus on reducing aerodynamic drag. The internal structure was robust, designed to house fuel tanks and support the underslung engine nacelles.

- Spars: The primary load-bearing structure of the wing consisted of two main spars that
 extended along the entire wingspan. An additional, shorter "false spar" was located in the
 inner wing panel to provide further strength and support for the landing gear and engine
 mounts. The electrically powered main tricycle landing gear was attached to the center spar.
- Ribs and Stringers: Ribs were positioned chordwise to maintain the critical NACA 66-series airfoil shape and transfer loads from the skin to the spars. Stringers ran spanwise, reinforcing the skin against buckling under compressive loads.
- Skin: The wing was covered in a stressed aluminum alloy skin that carried a significant portion of the bending and torsional loads. The P-59B variant incorporated 66-gallon fuel tanks within each outer wing panel.



The empennage (tail assembly) structure was similar in construction to the wings. On the initial **XP-59**A prototypes, the control surfaces (ailerons, elevators, and rudder) were fabric-covered. However, these were replaced with all-metal surfaces, specifically with duralumin sheathing, on the production P-59A and P-59B models to improve durability and response at higher speeds.

Material and Construction Data

The **XP-59**A was of all-metal construction. While definitive material schedules for the prototype are not readily available, the materials used were standard for American aircraft of the period. Production models are known to have used duralumin for control surface sheathing.

Component	Likely Material Specification (Based on common 1940s practice)	Construction Method
Fuselage & Wing Skin	Alclad 24S-T Aluminum Alloy	Stressed-Skin, Flush Riveted
Spars, Frames, Stringers	Extruded 24S-T or 75S-T Aluminum Alloy	Riveted and Bolted Assembly
Control Surfaces (XP-59A)	Aluminum Alloy Frame	Fabric Covering
Control Surfaces (P-59A/B)	Duralumin (e.g., 2024 Aluminum Alloy) Sheathing	All-Metal Stressed Skin
Engine Nacelles	Formed Aluminum Alloy	Riveted Assembly
Cockpit Canopy	Steel Tube Frame with Plexiglass Panels	Hinged (XP-59A) / Sliding (YP- 59A and subsequent)

Structural Analysis and Experimental Protocols

The structural integrity of the **XP-59**A was validated through a combination of analytical methods common in the 1940s and physical testing. The design adhered to the principle of analyzing components for both "Limit Load" (the maximum load expected in service) and "Ultimate Load" (the limit load multiplied by a safety factor, typically 1.5), at which point structural failure could occur. Fighter aircraft of the era were typically designed for limit loads of approximately 8 G's.



Experimental Protocol: NACA Altitude Wind Tunnel (AWT) Evaluation

In early 1944, a YP-59A was sent to the National Advisory Committee for Aeronautics (NACA) for evaluation in the Altitude Wind Tunnel to investigate and improve engine performance, which had direct implications for the structural and aerodynamic loads on the nacelles and adjacent wing structures.

Objective: To analyze the performance of the General Electric I-16 (J31) turbojet engines as installed in the YP-59A and to test modifications aimed at improving airflow and thrust.

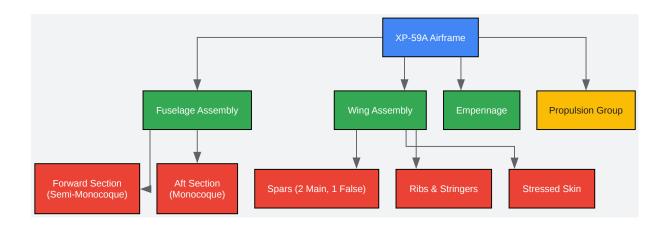
Methodology:

- Aircraft Preparation: The YP-59A aircraft had its wing tips and tail surfaces removed to fit within the wind tunnel's test section.
- Baseline Testing: The aircraft was mounted in the AWT, and the engines were run in their original factory configuration. Airspeed and altitude conditions were simulated to record baseline engine performance data, including thrust and airflow distribution at the nacelle inlets.
- Structural Modification: Engineers implemented several modifications for subsequent tests:
 - A new, more aerodynamically efficient nacelle inlet was designed and installed.
 - A boundary layer removal duct was integrated to prevent slow-moving air near the fuselage from entering the engine, which would reduce efficiency.
 - New cooling seals were installed to optimize thermal management.
- Post-Modification Testing: The test runs were repeated under identical simulated flight conditions with the new modifications installed.
- Data Analysis: Performance data from the baseline and modified configurations were compared. The analysis revealed that the improved airflow distribution from the modifications increased the engine's performance by a significant 25 percent.



Visualizations of Structural Logic

The following diagrams illustrate the hierarchical and logical relationships within the **XP-59**A's structure and its analysis.



Click to download full resolution via product page

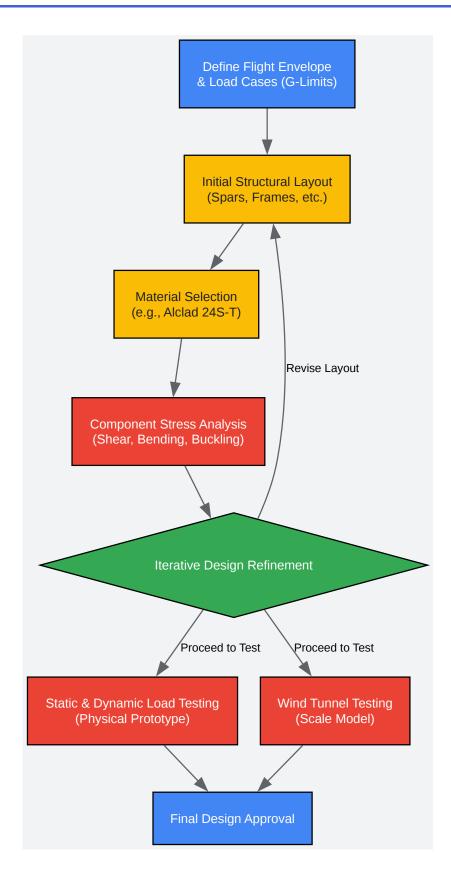
Fig. 1: Hierarchical breakdown of **XP-59**A major structural components.



Click to download full resolution via product page

Fig. 2: Simplified aerodynamic load path from wing to fuselage.





Click to download full resolution via product page

Fig. 3: Workflow for WWII-era aircraft structural design and analysis.



Quantitative Data Summary

The following tables summarize the key specifications for the prototype **XP-59**A and the production P-59B variant.

Table 1: Airframe and Performance Specifications

Specification	XP-59A Prototype	P-59B Airacomet
Wingspan	49 ft 0 in (14.94 m)	45 ft 6 in (13.87 m)
Length	38 ft 10 in (11.84 m)	38 ft 10 in (11.84 m)
Height	12 ft 4 in (3.75 m)	12 ft 4 in (3.76 m)
Wing Area	Not specified, approx. 386 sq ft	386 sq ft (35.9 m²)
Wing Airfoil	Not specified	Root: NACA 66-014; Tip: NACA 66-212
Empty Weight	7,319 lb (3,320 kg)	8,165 lb (3,704 kg)
Max Takeoff Weight	10,089 lb (4,576 kg)	13,700 lb (6,214 kg)
Powerplant	2 × General Electric Type I-A (1,250 lbf thrust each)	2 × General Electric J31-GE-5 (2,000 lbf thrust each)
Max Speed	~390 mph (626 km/h) at 35,000 ft	413 mph (665 km/h) at 30,000 ft
Service Ceiling	Not specified	46,200 ft (14,080 m)

Table 2: Wing Geometric Specifications (XP-59A Prototype)

Geometric Parameter	Value
Leading Edge Sweep	7°
Angle of Incidence	+2°
Twist (Washout)	-2°
Dihedral	2.5°



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bell XP-52, XP-59, and XP-59A [uncommonsenseok.blogspot.com]
- 2. Bell P-59 Airacomet Wikipedia [en.wikipedia.org]
- 3. thisdayinaviation.com [thisdayinaviation.com]
- 4. airpages.ru [airpages.ru]
- To cite this document: BenchChem. [Structural analysis of the XP-59A's all-metal construction]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15567716#structural-analysis-of-the-xp-59a-s-all-metal-construction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com